Myricitrin

Description

This compound has been reported in Castanopsis fissa, Phyllanthus tenellus, and other organisms with data available.

isolated from root bark of Myrica cerifera L.; structure

Properties

IUPAC Name |

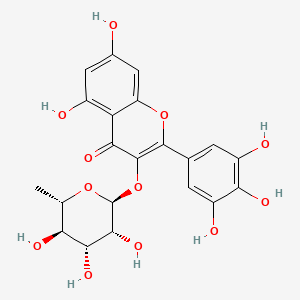

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOADKBABEMIQ-OWMUPTOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170771 | |

| Record name | Myricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder or mass, Slight bayberry aroma | |

| Record name | Myricitrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |

| Record name | Myricitrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17912-87-7 | |

| Record name | Myricitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17912-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017912877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRICITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z0ZO61WPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myricitrin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricitrin, a flavonoid glycoside of myricetin, is a natural compound of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing the plant species and parts in which it is most abundant. Furthermore, it presents a comparative analysis of various extraction and purification methodologies, from conventional solvent-based techniques to modern, more efficient methods. Detailed experimental protocols are provided for key extraction procedures. Finally, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential by mapping its interactions with key cellular signaling pathways, illustrated with clear diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the bark, leaves, fruits, and roots of various species. The Myricaceae family is a particularly rich source. Below is a summary of prominent natural sources of this compound.

| Plant Species | Family | Plant Part(s) | This compound Content/Yield | Reference(s) |

| Myrica rubra (Chinese Bayberry) | Myricaceae | Leaves, Bark | Rich source, but specific quantitative data on this compound is limited. Myricetin, the aglycone, is a major component. | [1][2] |

| Myrica cerifera (Wax Myrtle) | Myricaceae | Root Bark | Identified as a source of this compound. | [3] |

| Ampelopsis grossedentata (Vine Tea) | Vitaceae | Leaves and Stems | Extract contains 0.47-1.2% this compound by weight. | [4] |

| Daebong Persimmon (Diospyros kaki cv. Hachiya) | Ebenaceae | Peel | A significant antioxidant flavonoid in the peel. From an ethanol extract of the peel, a purified fraction yielded 180.6 mg of this compound. | [5][6][7] |

| Chrysobalanus icaco (Cocoplum) | Chrysobalanaceae | Leaves | This compound and its derivatives are major constituents. | [8][9][10] |

| Nymphaea lotus (White Egyptian Lotus) | Nymphaeaceae | - | Contains this compound. | [11][12][13][14] |

| Elaeocarpus floribundus (Indian Olive) | Elaeocarpaceae | Leaves | A major flavonoid constituent. | [15][16][17][18][19] |

| Castanopsis fissa | Fagaceae | - | Reported to contain this compound. | [3][20] |

| Phyllanthus tenellus | Phyllanthaceae | - | Reported to contain this compound. | [3][21][22][23][24] |

Extraction and Purification Methodologies

The extraction of this compound from its natural sources can be achieved through various methods, each with its own advantages in terms of efficiency, cost, and environmental impact.

Conventional Extraction Methods

Maceration is a simple and widely used technique involving the soaking of plant material in a solvent at room temperature for an extended period.

-

Experimental Protocol:

-

Preparation of Plant Material: The dried and powdered plant material (e.g., leaves, bark) is weighed.

-

Solvent Addition: A suitable solvent, such as ethanol, methanol, or a hydroalcoholic mixture, is added to the plant material in a sealed container. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

-

Extraction: The mixture is left to stand for 3 to 7 days at room temperature with occasional agitation.

-

Filtration and Concentration: The mixture is filtered to separate the extract from the solid residue. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.

-

Experimental Protocol:

-

Sample Preparation: A known amount of dried and powdered plant material is placed in a thimble made of porous material.

-

Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then fitted with a condenser above and a flask containing the extraction solvent below.

-

Extraction Process: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. Once the solvent level in the thimble reaches a certain point, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated for several hours (typically 6-24 hours).

-

Solvent Recovery: After extraction, the solvent is evaporated from the extract to obtain the crude this compound-containing product.

-

Modern Extraction Techniques

UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting plant cell walls and increasing mass transfer.

-

Experimental Protocol:

-

Sample and Solvent: A mixture of the powdered plant material and a suitable solvent (e.g., ethanol, methanol) is prepared in an extraction vessel.

-

Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

-

Parameter Optimization: Key parameters such as ultrasonic power (e.g., 100-500 W), frequency (e.g., 20-40 kHz), temperature (e.g., 25-60 °C), and extraction time (e.g., 15-60 minutes) are optimized for maximum yield.

-

Post-Extraction: The extract is filtered and the solvent is removed by evaporation.

-

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.

-

Experimental Protocol:

-

Sample Preparation: The plant material is mixed with a polar solvent in a microwave-transparent vessel.

-

Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled power (e.g., 200-800 W) and for a specific duration (e.g., 5-30 minutes).

-

Cooling and Filtration: After extraction, the mixture is cooled to room temperature and then filtered.

-

Concentration: The solvent is evaporated to obtain the crude extract.

-

Purification Techniques

Following initial extraction, purification is often necessary to isolate this compound from other co-extracted compounds.

-

Column Chromatography: This is a common method for purification.

-

Stationary Phase: Silica gel or Sephadex LH-20 are frequently used.

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane, ethyl acetate, and methanol, is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

-

-

Macroporous Resin Adsorption Chromatography: This technique is effective for the large-scale purification of flavonoids.

-

Adsorption: The crude extract is passed through a column packed with a macroporous resin (e.g., XAD-7, AB-8). This compound and other flavonoids are adsorbed onto the resin.

-

Desorption: The column is washed with water to remove impurities, and then the adsorbed flavonoids are eluted with an organic solvent like ethanol or methanol.

-

Signaling Pathways Modulated by this compound

This compound and its aglycone, myricetin, exert their biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, and cell survival.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound can block the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.

References

- 1. Anti-allergic effect of the flavonoid this compound from Myrica rubra leaf extracts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C21H20O12 | CID 5281673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110201067B - Ampelopsis grossedentata extract and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel [pnfs.or.kr]

- 7. scispace.com [scispace.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. Phytochemical Screening and Acute Toxicity Studies of Nymphaea Lotus Extract and Fractions - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. scialert.net [scialert.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound – a flavonoid isolated from the Indian olive tree (Elaeocarpus floribundus) – inhibits Monoamine oxidase in the brain and elevates striatal dopamine levels: therapeutic implications against Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. This compound – a flavonoid isolated from the Indian olive tree (Elaeocarpus floribundus) – inhibits Monoamine oxidase in the brain and elevates striatal dopamine levels: therapeutic implications against Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 20. researchgate.net [researchgate.net]

- 21. A Compound Isolated from Phyllanthus tenellus Demonstrates Metabolic and Vascular Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo toxicity and antioxidant of pressurize hot water Phyllanthus tenellus Roxb. extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Myricitrin's Antioxidant Prowess: A Technical Deep Dive into its Mechanisms of Action

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antioxidant Mechanisms of Myricitrin

This compound, a naturally occurring flavonoid glycoside, is emerging as a potent antioxidant with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of its multifaceted mechanism of action as an antioxidant, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. It is a formidable free radical scavenger, capable of neutralizing a variety of reactive oxygen species (ROS). Furthermore, it indirectly bolsters the cellular antioxidant defense system by modulating the activity of crucial antioxidant enzymes and activating the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.

Direct Antioxidant Activity: A Potent Scavenger of Free Radicals

This compound's chemical structure, rich in hydroxyl groups, endows it with the ability to donate hydrogen atoms and electrons, thereby neutralizing highly reactive and damaging free radicals. This direct scavenging activity has been quantified in numerous in vitro assays.

Table 1: In Vitro Radical Scavenging and Antioxidant Capacity of this compound

| Assay | IC50 Value / Activity | Reference Compound | Source |

| DPPH Radical Scavenging | 1.31 µg/mL | Silymarin (13.51 µg/mL), Trolox (1.69 µg/mL) | [1] |

| Nitric Oxide (NO) Radical Scavenging | 21.54 µg/mL | Silymarin (252.89 µg/mL), Trolox (39.82 µg/mL) | [1] |

| Hydrogen Peroxide (H₂O₂) Scavenging | 28.46 µg/mL | Silymarin (273.08 µg/mL), Trolox (155.56 µg/mL) | [1] |

| Hydroxyl (•OH) Radical Scavenging | Lower IC50 than ascorbic acid | Ascorbic Acid | [2] |

| Superoxide (•O₂⁻) Radical Scavenging | Lower IC50 than ascorbic acid | Ascorbic Acid | [2] |

IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.

This compound has also been reported to possess strong metal-ion chelating properties, which contributes to its antioxidant activity by preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction.[3] Additionally, it effectively inhibits lipid peroxidation, a key process in cellular damage induced by oxidative stress.[4]

Indirect Antioxidant Activity: Modulating Cellular Defense Systems

Beyond its direct scavenging capabilities, this compound enhances the intrinsic antioxidant defenses of cells.

Upregulation of Antioxidant Enzymes:

This compound has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][5] These enzymes play a critical role in detoxifying harmful ROS. For instance, in rats fed a high-cholesterol diet, this compound supplementation led to a significant, dose-dependent increase in both SOD and catalase activities.[5]

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Model System | Effect | Source |

| Superoxide Dismutase (SOD) | High-cholesterol diet-fed rats | Dose-dependent increase in activity | [5] |

| Catalase (CAT) | High-cholesterol diet-fed rats | Dose-dependent increase in activity | [5] |

| Glutathione Peroxidase (GPx) | Carbon tetrachloride-intoxicated mice | Increased glutathione (GSH) levels | [4] |

Activation of the Nrf2 Signaling Pathway:

A pivotal aspect of this compound's indirect antioxidant mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein synthesis. These proteins include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are crucial for cellular protection against oxidative damage. While the direct binding affinity of this compound to Keap1 has not been definitively quantified, studies on its aglycone, myricetin, show a high binding affinity for Keap1, suggesting a potential mechanism for Nrf2 activation.[6][7] this compound treatment has been observed to promote the nuclear translocation of Nrf2 and enhance the expression of its downstream target genes.[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow:

Detailed Methodology:

-

Reagent Preparation: A stock solution of DPPH is prepared in methanol and stored in the dark. Working solutions of this compound are prepared by serial dilution in a suitable solvent.

-

Reaction: An aliquot of the this compound solution is added to the DPPH solution in a microplate well or cuvette.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[3]

Cellular Reactive Oxygen Species (ROS) Detection Assay (using DCFH-DA)

This assay measures the intracellular ROS levels in cultured cells.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Adherent cells are cultured in a multi-well plate and treated with this compound, with or without an ROS-inducing agent.

-

Probe Loading: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

-

Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscope at an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm. The intensity of the fluorescence is proportional to the level of intracellular ROS.[9]

Western Blotting for Nrf2 Nuclear Translocation

This technique is used to determine the amount of Nrf2 protein that has moved into the nucleus, indicating its activation.

Workflow:

Detailed Methodology:

-

Cell Fractionation: Following treatment with this compound, cells are harvested, and the cytoplasmic and nuclear fractions are separated using a specialized kit.

-

Protein Quantification: The protein concentration of each fraction is determined to ensure equal loading.

-

SDS-PAGE and Transfer: The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of Nrf2, is captured. The intensity of the bands in the nuclear fraction is compared across different treatment groups to assess the extent of Nrf2 translocation.[8]

Conclusion

This compound demonstrates a robust and multi-pronged antioxidant mechanism of action. Its ability to directly scavenge a wide array of reactive oxygen species is complemented by its capacity to enhance the endogenous antioxidant defense system through the upregulation of antioxidant enzymes and the activation of the Nrf2 signaling pathway. This dual action makes this compound a compelling candidate for further research and development in the context of diseases associated with oxidative stress. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate and inspire future investigations into the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. researchgate.net [researchgate.net]

- 6. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Myricetin attenuates hypoxic-ischemic brain damage in neonatal rats via NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Myricitrin's Anti-inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricitrin, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the signaling cascades, quantitative data on its effects, and methodologies for its investigation. While much of the detailed molecular research has been conducted on its aglycone, myricetin, the close structural and functional relationship allows for valuable inferences to be drawn. This guide will clearly distinguish between data directly pertaining to this compound and that of myricetin, providing a thorough understanding of this promising anti-inflammatory agent.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways that are often dysregulated in inflammatory conditions. The primary pathways include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[1] It is suggested that this compound can suppress the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65.[1] This inhibitory action leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory mediators.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of transcription factors such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

Studies on the related compound myricetin have demonstrated its ability to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[2][3] This inhibition of MAPK activation contributes to the overall anti-inflammatory effect by reducing the production of inflammatory mediators. While direct evidence for this compound is less abundant, its structural similarity to myricetin suggests a comparable mechanism of action.

Figure 2: this compound's inhibitory effect on the MAPK signaling pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes, many of which are involved in inflammation and immunity.

This compound has been shown to abrogate the phosphorylation of JAKs and STAT1.[4] By inhibiting the phosphorylation and subsequent nuclear translocation of STAT1, this compound effectively dampens the inflammatory response mediated by this pathway.[4]

Figure 3: this compound's modulation of the JAK/STAT signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and the closely related compound, myricetin.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |

| NO Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |

| NO Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |

| NO Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |

| TNF-α Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |

| TNF-α Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |

| TNF-α Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |

| IL-6 Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |

| IL-6 Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |

| IL-6 Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |

| MCP-1 Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |

| MCP-1 Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |

| MCP-1 Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |

| iNOS Protein Expression | RAW 264.7 | LPS (100 ng/mL) | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |

| COX-2 Protein Expression | RAW 264.7 | LPS (100 ng/mL) | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |

| JAK Phosphorylation | RAW 264.7 | LPS | 100, 200, 400 µg/mL | Abrogated | [4] |

| STAT1 Phosphorylation | RAW 264.7 | LPS | 100, 200, 400 µg/mL | Abrogated | [4] |

Table 2: In Vitro Anti-inflammatory Activity of Myricetin

| Parameter | Cell Line | Stimulant | Myricetin Concentration | Inhibition | Reference |

| iNOS Expression | BV2 microglia | LPS | 10 µM | Decreased to ~108% of control | [3] |

| iNOS Expression | BV2 microglia | LPS | 25 µM | Decreased to ~90% of control | [3] |

| COX-2 Expression | BV2 microglia | LPS | 10 µM | Decreased to ~120% of control | [3] |

| COX-2 Expression | BV2 microglia | LPS | 25 µM | Decreased to ~101% of control | [3] |

| TNF-α Production | BV2 microglia | LPS | 10 µM | Decreased to ~175% of control | [3] |

| TNF-α Production | BV2 microglia | LPS | 25 µM | Decreased to ~154% of control | [3] |

| IL-1β Production | BV2 microglia | LPS | 10 µM | Decreased to ~193% of control | [3] |

| IL-1β Production | BV2 microglia | LPS | 25 µM | Decreased to ~138% of control | [3] |

| p-ERK Phosphorylation | BV2 microglia | LPS | 10 µM | Decreased to ~132% of control | [3] |

| p-ERK Phosphorylation | BV2 microglia | LPS | 25 µM | Decreased to ~125% of control | [3] |

| p-JNK Phosphorylation | BV2 microglia | LPS | 10 µM | Decreased to ~106% of control | [3] |

| p-JNK Phosphorylation | BV2 microglia | LPS | 25 µM | Decreased to ~104% of control | [3] |

| p-p38 Phosphorylation | BV2 microglia | LPS | 10 µM | Decreased to ~104% of control | [3] |

| p-p38 Phosphorylation | BV2 microglia | LPS | 25 µM | Decreased to ~98% of control | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

Figure 4: Workflow for in vitro anti-inflammatory assays.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).

-

LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubation: Incubate the cells for a specific period depending on the endpoint being measured (e.g., 24 hours for cytokine production, shorter time points for signaling protein phosphorylation).

-

Sample Collection: Following incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or RNA (qPCR) analysis.

Western Blot Analysis for Signaling Protein Phosphorylation

Materials:

-

Cell lysates from control and treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Materials:

-

Cell culture supernatants from control and treated cells

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

Wash buffer

-

Assay diluent

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (typically pre-coated with a capture antibody).

-

Standard and Sample Addition: Add standards and samples (cell culture supernatants) to the appropriate wells.

-

Incubation: Incubate the plate for the recommended time and temperature to allow the cytokine to bind to the capture antibody.

-

Washing: Wash the wells multiple times with wash buffer to remove unbound substances.

-

Detection Antibody Addition: Add the detection antibody (typically biotinylated) and incubate.

-

Enzyme Conjugate Addition: After another wash step, add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Substrate Addition: Following a final wash, add the TMB substrate. A color will develop in proportion to the amount of cytokine present.

-

Reaction Stoppage: Stop the color development by adding the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including NF-κB, MAPK, and JAK/STAT. By inhibiting the activation of these pathways, this compound effectively reduces the production of a wide range of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. While much of the mechanistic data is derived from its aglycone, myricetin, the evidence strongly supports the continued investigation of this compound as a promising natural anti-inflammatory agent. Future studies should focus on elucidating the precise molecular targets of this compound and its efficacy in various in vivo models of inflammation to pave the way for its potential clinical development.

References

An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Myricitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricitrin, a flavonoid glycoside found in various medicinal and dietary plants, has garnered increasing interest for its potential therapeutic properties, including its neuroprotective effects. As a rhamnoside of myricetin, its chemical structure influences its bioavailability and bioactivity. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

While research into the neuroprotective potential of flavonoids is extensive, it is crucial to distinguish between this compound and its aglycone, myricetin, as their effects can differ. This guide will focus specifically on the data available for this compound, highlighting areas where further investigation is warranted.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from in vitro studies investigating the neuroprotective and, in some contexts, pro-oxidant effects of this compound.

Table 1: Effect of this compound on Cell Viability in a Model of Copper-Induced Neurotoxicity

| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Cell Viability (% of Control) | Reference |

| SH-SY5Y | 0.5 mM CuSO₄ | 0 | 24 | 74.79 ± 3.3 | [1] |

| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 57.4 | [1] |

| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 39.4 | [1] |

Note: In this specific model, this compound exacerbated copper-induced toxicity, demonstrating a pro-oxidant effect in the presence of this metal ion.

Table 2: Effect of this compound on Intracellular ATP Levels in a Model of Copper-Induced Neurotoxicity

| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Intracellular ATP (% of Control) | Reference |

| SH-SY5Y | 0.5 mM CuSO₄ | 0 | 24 | 77.4 | [1] |

| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 60.0 | [1] |

| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 32.9 | [1] |

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in a Model of Copper-Induced Neurotoxicity

| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | ROS Production (% Increase vs. Copper Only) | Reference |

| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 53.7 | [1] |

| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 118.9 | [1] |

Table 4: Effect of this compound on Superoxide Dismutase (SOD) Activity and Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio in a Model of Copper-Induced Neurotoxicity

| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Parameter | % Change vs. Copper Only | Reference |

| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | SOD Activity | -18.5 | [1] |

| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | GSH/GSSG Ratio | Further decreased from 22.7 to 12.9 | [1] |

Table 5: Effect of this compound on Caspase-3/7 Activity in a Model of Copper-Induced Neurotoxicity

| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Caspase-3/7 Activity (% Increase vs. Copper Only) | Reference |

| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 105.6 | [1] |

| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 376.9 | [1] |

Table 6: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

| Cell Line | Toxin | This compound Concentration (µM) | Treatment | Cell Viability (% of Glutamate Group) | Reference |

| PC12 | Glutamate | 10 | 24 h post-glutamate | 75.15 ± 3.23 | [2] |

Summary of Other Reported In Vitro Neuroprotective Effects of this compound

While detailed quantitative data is not available in all publications, several studies have reported the following neuroprotective effects of this compound:

-

Protection against 6-hydroxydopamine (6-OHDA)-induced toxicity: In PC12 cells, this compound mitigated ROS production, improved mitochondrial function, and increased intracellular ATP levels.[1]

-

Protection against MPP+ toxicity: In SN4741 cells, a dopaminergic neuronal cell line, this compound restored mitochondrial function.[1]

-

Anti-inflammatory effects: In microglia, this compound has been shown to possess anti-inflammatory properties.[3]

-

Protection against peroxynitrite-mediated damage: this compound protects astrocytes from peroxynitrite-mediated DNA damage and cytotoxicity.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

1. Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are seeded in appropriate well plates. A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are treated with various concentrations of this compound and/or the toxin (e.g., CuSO₄). The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[1]

2. Cell Viability Assays

-

MTT Assay:

-

After the treatment period, the culture medium is removed.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well and incubated for a specified time (e.g., 3 hours) at 37°C.

-

The MTT solution is then removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.[1]

-

-

Crystal Violet Assay:

-

Following treatment, the medium is discarded, and cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed with 4% paraformaldehyde for 20 minutes.

-

The fixative is removed, and cells are stained with 0.1% crystal violet solution for 30 minutes.

-

After washing with water and drying, the stained dye is solubilized with 10% acetic acid.

-

The absorbance is read at a specific wavelength (e.g., 590 nm).[1]

-

3. Measurement of Intracellular ATP Levels

-

Intracellular ATP levels can be determined using a commercially available ATP assay kit, which is typically based on the luciferin-luciferase reaction.

-

The luminescence generated is proportional to the ATP concentration and is measured using a luminometer.[1]

4. Measurement of Reactive Oxygen Species (ROS)

-

The intracellular accumulation of ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Cells are incubated with DCF-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.[1]

5. Superoxide Dismutase (SOD) Activity Assay

-

SOD activity can be measured using a colorimetric assay kit.

-

The assay is typically based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by SOD.

-

The reduction of a tetrazolium salt by superoxide anions results in a colored product, and the inhibition of this reaction by SOD is measured spectrophotometrically.[1]

6. Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio Assay

-

The ratio of reduced to oxidized glutathione can be determined using a commercially available assay kit.

-

These kits typically involve a reaction where GSH reacts with a chromogen to produce a colored product, or a fluorescent probe that reacts specifically with GSH.

-

For GSSG measurement, GSH is first masked, and then GSSG is reduced to GSH for quantification.

-

The ratio is a key indicator of cellular redox status.[1]

7. Caspase-3/7 Activity Assay

-

Caspase-3/7 activity, a marker of apoptosis, can be measured using a luminogenic or fluorogenic substrate.

-

The substrate is cleaved by active caspase-3/7, releasing a luminescent or fluorescent signal.

-

The signal intensity is proportional to the caspase activity and is measured using a luminometer or fluorescence plate reader.[1][5]

Signaling Pathways and Experimental Workflows

The neuroprotective mechanisms of this compound are multifaceted and involve the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Experimental Workflow for In Vitro Neuroprotection Assays

Caption: General experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Signaling Pathway of this compound in a Pro-oxidant Context (with Copper)

Caption: Pro-oxidant and apoptotic signaling pathway of this compound in the presence of copper.

Hypothesized Neuroprotective Signaling Pathways of this compound

Based on studies of this compound and its aglycone myricetin, the following pathways are hypothesized to be involved in its neuroprotective effects in the absence of confounding factors like excess metal ions.

Caption: Hypothesized neuroprotective signaling pathways of this compound.

Conclusion and Future Directions

The available in vitro data on this compound suggest a complex pharmacological profile. While it exhibits clear pro-oxidant and neurotoxic effects in the presence of copper, other studies indicate its potential for neuroprotection against various insults through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. The discrepancy in these findings highlights the importance of the experimental context, particularly the presence of metal ions, in determining the biological activity of this compound.

A significant portion of the current knowledge on the neuroprotective mechanisms of flavonoids is derived from studies on myricetin, the aglycone of this compound. To fully elucidate the therapeutic potential of this compound for neurodegenerative diseases, further in vitro research is imperative. Future studies should focus on:

-

Generating comprehensive quantitative data on the neuroprotective effects of this compound in a wider range of in vitro models of neurodegeneration, including ischemia, Alzheimer's disease (e.g., Aβ toxicity), and Parkinson's disease (e.g., α-synuclein aggregation).

-

Elucidating the specific signaling pathways modulated by this compound in different neuronal and glial cell types. This includes detailed investigation of the Nrf2, NF-κB, MAPK, and PI3K/Akt pathways.

-

Directly comparing the neuroprotective efficacy and mechanisms of this compound with its aglycone, myricetin, to understand the role of the rhamnose moiety.

-

Investigating the potential for synergistic effects of this compound with other neuroprotective agents.

By addressing these research gaps, a clearer understanding of this compound's potential as a neuroprotective agent can be achieved, paving the way for its further development as a therapeutic candidate for neurological disorders.

References

Myricitrin: A Potential Protein Kinase C Inhibitor for Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Myricitrin, a naturally occurring flavonoid glycoside, has garnered attention for its diverse pharmacological activities, including its potential as a Protein Kinase C (PKC) inhibitor. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with PKC, summarizing the available data, outlining experimental methodologies for its investigation, and visualizing the complex signaling pathways involved. While direct quantitative data on this compound's inhibitory potency remains limited, this document serves as a valuable resource for scientists and researchers exploring its therapeutic potential.

Introduction to Protein Kinase C (PKC)

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways. These enzymes are involved in regulating cell growth, differentiation, apoptosis, and immune responses. The PKC family is divided into three main classes based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but calcium-independent.

-

Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are activated independently of both calcium and DAG.

Given their central role in cellular function, dysregulation of PKC signaling has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions, making them attractive targets for drug development.

This compound as a Potential PKC Inhibitor

This compound (myricetin-3-O-rhamnoside) is a flavonoid found in various medicinal plants. Emerging evidence suggests that this compound may exert some of its biological effects through the inhibition of PKC. Specifically, studies have indicated that this compound can prevent the activation of conventional PKCα and novel PKCε isoforms.[1] This inhibitory action appears to be linked to preventing the effects of phorbol esters like phorbol myristate acetate (PMA), which are known activators of cPKCs and nPKCs.[1]

Mechanism of Action

The precise mechanism by which this compound inhibits PKC is not yet fully elucidated. However, it is proposed that this compound may interfere with the binding of activators like DAG or phorbol esters to the C1 domain of conventional and novel PKC isoforms. By preventing this binding, this compound would inhibit the conformational changes required for kinase activation, thereby blocking the phosphorylation of downstream substrates.

It is important to distinguish this compound from its aglycone, myricetin, as the latter has been more extensively studied and shown to inhibit a broader range of kinases. The glycoside moiety in this compound likely influences its solubility, bioavailability, and target specificity, making it a distinct pharmacological entity.

Quantitative Data on this compound's Inhibitory Activity

For comparative purposes, Table 1 provides a template for how such data, once obtained, could be structured.

Table 1: Inhibitory Activity of this compound against PKC Isoforms (Hypothetical Data)

| PKC Isoform | This compound IC50 (µM) | Reference Compound (e.g., Staurosporine) IC50 (µM) | Assay Type |

| PKCα | Data not available | Value | e.g., In vitro kinase assay |

| PKCβI | Data not available | Value | e.g., In vitro kinase assay |

| PKCβII | Data not available | Value | e.g., In vitro kinase assay |

| PKCγ | Data not available | Value | e.g., In vitro kinase assay |

| PKCδ | Data not available | Value | e.g., In vitro kinase assay |

| PKCε | Data not available | Value | e.g., In vitro kinase assay |

| PKCη | Data not available | Value | e.g., In vitro kinase assay |

| PKCθ | Data not available | Value | e.g., In vitro kinase assay |

| PKCζ | Data not available | Value | e.g., In vitro kinase assay |

| PKCι | Data not available | Value | e.g., In vitro kinase assay |

Experimental Protocols for Assessing this compound's PKC Inhibitory Activity

To rigorously evaluate this compound as a PKC inhibitor, standardized and well-defined experimental protocols are essential. The following sections outline a representative in vitro PKC kinase activity assay and a cell-based assay to assess the downstream effects of PKC inhibition.

In Vitro PKC Kinase Activity Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on the activity of purified PKC isoforms. This type of assay is crucial for determining IC50 values.

Materials:

-

Purified recombinant human PKC isoforms (e.g., PKCα, PKCε)

-

PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radioactive assays or a fluorescently labeled ATP analog for non-radioactive methods.

-

Assay buffer (containing appropriate concentrations of MgCl₂, DTT, and a buffering agent like HEPES)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

Kinase inhibitor (e.g., Staurosporine) as a positive control

-

96-well plates

-

Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP (for radioactive assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound, the positive control inhibitor, and the PKC substrate. Prepare the assay buffer and the lipid activators (PS/DAG vesicles).

-

Enzyme Preparation: Dilute the purified PKC isoform to the desired concentration in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, the PKC substrate, and varying concentrations of this compound or the control inhibitor.

-

Enzyme Activation: Add the lipid activators (PS/DAG) to the wells to activate the PKC enzyme.

-

Initiate Kinase Reaction: Start the reaction by adding the ATP solution (containing the labeled ATP) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA to chelate Mg²⁺).

-

Detection:

-

Radioactive Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-Radioactive Assay: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: Plot the percentage of PKC activity against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PKC activity.

Western Blot Analysis of Downstream PKC Substrate Phosphorylation

This cell-based assay assesses the ability of this compound to inhibit PKC signaling within a cellular context by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Materials:

-

Cell line expressing the target PKC isoforms (e.g., HeLa or HEK293 cells)

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total-MARCKS

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with varying concentrations of this compound for a specified time.

-

PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce the phosphorylation of PKC substrates.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-MARCKS and total MARCKS. Normalize the phospho-MARCKS signal to the total MARCKS signal. Compare the levels of MARCKS phosphorylation in this compound-treated cells to the control cells.

Visualizing Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex molecular interactions, the following diagrams, generated using Graphviz, illustrate the PKC signaling pathway, a typical experimental workflow for assessing PKC inhibition, and the logical relationship of this compound's proposed mechanism of action.

Caption: Canonical Protein Kinase C (PKC) signaling pathway.

Caption: Workflow for assessing this compound's PKC inhibition.

Caption: Proposed mechanism of this compound's PKC inhibition.

Downstream Effects of PKC Inhibition by this compound

Inhibition of PKCα and PKCε by this compound is expected to modulate a variety of downstream signaling pathways. While direct experimental evidence linking this compound to the modulation of these specific pathways is still needed, understanding the known functions of these PKC isoforms provides a framework for predicting the potential cellular consequences of this compound treatment.

PKCα Downstream Signaling:

-

Cell Proliferation and Differentiation: PKCα is involved in the regulation of the cell cycle and can influence cellular differentiation in various cell types.

-

Actin Cytoskeleton Dynamics: PKCα phosphorylates several proteins that regulate the organization and dynamics of the actin cytoskeleton, thereby affecting cell shape, adhesion, and migration.

-

Gene Expression: PKCα can influence gene expression by activating transcription factors such as AP-1 and NF-κB.

PKCε Downstream Signaling:

-

Oncogenesis: PKCε is considered an oncogene in several types of cancer, promoting cell survival, proliferation, and invasion.

-

Cardioprotection: In contrast to its role in cancer, PKCε activation has been shown to be cardioprotective, particularly in the context of ischemic injury.

-

Insulin Signaling: PKCε has been implicated in the regulation of insulin signaling and glucose metabolism.

A key substrate for many PKC isoforms is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). Phosphorylation of MARCKS by PKC causes its translocation from the plasma membrane to the cytosol, which in turn affects actin cytoskeleton organization and cell motility. Investigating the effect of this compound on MARCKS phosphorylation would be a critical step in confirming its intracellular PKC inhibitory activity.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential inhibitor of Protein Kinase C, particularly targeting the α and ε isoforms. Its natural origin and reported biological activities make it a compelling candidate for further investigation in the context of diseases where PKC signaling is dysregulated. However, the current body of research is limited by a lack of quantitative data on its inhibitory potency and a detailed understanding of its mechanism of action.

Future research should prioritize the following:

-

Quantitative Inhibitory Profiling: Determining the IC50 values of this compound against a comprehensive panel of PKC isoforms to establish its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound inhibits PKC activation, including binding studies and kinetic analyses.

-

Cell-Based and In Vivo Studies: Investigating the effects of this compound on downstream PKC signaling pathways in relevant cellular and animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for PKC inhibition and to potentially develop more potent and selective inhibitors.

By addressing these key areas, the scientific community can fully unlock the therapeutic potential of this compound as a novel PKC-targeting agent.

References

Myricitrin: A Comprehensive Analysis of its Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Myricitrin, a flavonoid glycoside found in numerous medicinal plants, has garnered significant attention for its diverse pharmacological activities. As a glycoside of myricetin, its structure, characterized by a rhamnose sugar moiety attached to the myricetin backbone, plays a crucial role in its biological effects. This technical guide delves into the structure-activity relationships (SAR) of this compound, providing a detailed overview of its antioxidant, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways modulated by this compound and its aglycone are visualized to elucidate their mechanisms of action.

Core Structure and Key Functional Groups

This compound (Myricetin-3-O-α-L-rhamnopyranoside) is composed of the aglycone myricetin and a rhamnose sugar. The key structural features influencing its bioactivity include:

-

The Flavonoid Backbone: The C6-C3-C6 flavonoid structure is fundamental to its biological properties.

-

Hydroxyl Groups (-OH): The number and position of hydroxyl groups, particularly on the B-ring, are critical for its antioxidant and radical scavenging activities. Myricetin possesses six hydroxyl groups, contributing to its potent antioxidant potential.

-

Glycosylation: The attachment of the rhamnose sugar at the C3 position differentiates this compound from myricetin. This glycosylation impacts its solubility, bioavailability, and interaction with molecular targets.

Structure-Activity Relationship in Major Biological Activities

Antioxidant Activity

The antioxidant capacity of this compound and its aglycone, myricetin, is a cornerstone of their therapeutic potential. The presence of multiple hydroxyl groups on the B-ring is a key determinant of this activity. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them.

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH radical scavenging | 1.31 µg/mL | [1] |

| This compound | NO radical scavenging | 21.54 µg/mL | [1] |

| This compound | H₂O₂ scavenging | 28.46 µg/mL | [1] |

| Myricetin | DPPH radical scavenging | 4.50 µg/mL |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant activity of compounds like this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Prepare a series of dilutions of the test compound (this compound) and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity

This compound and myricetin have demonstrated significant anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways.[2] Their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) contributes to the reduction of pro-inflammatory prostaglandins and leukotrienes.

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | IC50 Value | Reference |

| This compound | Egg Albumin Denaturation | >100 µg/mL | [3] |

| Myricetin | COX-1 Inhibition | 10 µM | |

| Myricetin | COX-2 Inhibition | 8 µM |

Experimental Protocol: In Vitro Anti-inflammatory Activity (Egg Albumin Denaturation Assay)

This assay provides a simple in vitro model to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.

Materials:

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound (this compound)

-

Reference drug (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: The reaction mixture consists of egg albumin (e.g., 0.2 mL), PBS (e.g., 2.8 mL), and the test compound at various concentrations.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Induction of Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling and Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without the test compound), and Abs_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.

Anticancer Activity

The anticancer potential of this compound and its aglycone, myricetin, has been investigated in various cancer cell lines. Their mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data (IC50 Values for Myricetin)

| Cancer Cell Line | IC50 Value (µM) | Reference |

| HeLa (Cervical Cancer) | 22.70 µg/mL | [4] |

| T47D (Breast Cancer) | 51.43 µg/mL | [4] |

| MCF-7 (Breast Cancer) | 54 | [5] |

| Caco-2 (Colorectal Cancer) | 88.4 | [6] |

| HT-29 (Colorectal Cancer) | 47.6 | [6] |

| HCT116 (Colon Carcinoma) | 28.2 (LD50) | [7] |

| A2780 (Ovarian Cancer) | 110.5 | [8] |

| SKOV3 (Ovarian Cancer) | 147.0 | [8] |

| MDA-MB-231 (Breast Cancer) | 114.75 | [6] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (this compound or Myricetin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells).

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9][10][11][12][13]

Signaling Pathway Modulation

This compound and myricetin exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[2][14]

Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Myricetin has been shown to inhibit this pathway, contributing to its anticancer effects.[15][16][17][18][19]

Caption: Myricetin inhibits PI3K and Akt, leading to decreased cell survival and proliferation.

Conclusion